molecular formula C11H14N2S B13317343 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine

1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine

Cat. No.: B13317343
M. Wt: 206.31 g/mol
InChI Key: YFQVMUGZRIEXBK-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine ( 1598935-29-5) is a synthetically produced indole derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C11H14N2S and a molecular weight of 206.31 g/mol, this compound features a primary amine group at the 6-position of the indole ring system, which is substituted at the nitrogen (N1) with a 2-(methylsulfanyl)ethyl chain . This specific molecular architecture makes it a valuable building block for the synthesis of more complex molecules. The indole scaffold is recognized as a privileged structure in drug discovery, known for its diverse biological activities . While specific biological data for this exact compound is limited in the public domain, its structural features align with indole derivatives that have demonstrated potential in various therapeutic areas. Research into similar N-substituted indole analogs has shown promise in developing agents with anti-inflammatory properties, often through mechanisms involving the inhibition of pro-inflammatory cytokines and modulation of the NF-κB signaling pathway . Furthermore, the compound's structure is related to analogs investigated for their potential in treating conditions associated with STING (Stimulator of Interferon Genes) activity, suggesting possible applications in immunology and oncology research . This chemical is provided as a high-purity material (95%) specifically for research and development purposes . Researchers value it primarily as a molecular building block for constructing novel heterocyclic compounds and exploring structure-activity relationships in drug discovery programs. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-(2-methylsulfanylethyl)indol-6-amine

InChI

InChI=1S/C11H14N2S/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7,12H2,1H3

InChI Key

YFQVMUGZRIEXBK-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 6-Aminoindole Core

The synthesis typically begins with the preparation or procurement of 6-aminoindole or 6-bromoindole as a precursor. Literature indicates that 6-bromoindole is a common intermediate due to its versatility for further functionalization, especially via nucleophilic substitution or palladium-catalyzed coupling reactions.

Synthesis of 6-bromoindole:

  • A four-step process involving diazotization of para-aminotoluene, bromination, and ring closure is optimal for scale-up and yield.
  • This approach yields multigram quantities suitable for subsequent functionalization.

Introduction of the Amino Group at the 6-Position

  • The amino group at the 6-position can be introduced by nucleophilic substitution of 6-bromoindole or by reduction of a nitro precursor.
  • Amination methods include palladium-catalyzed amination or direct nucleophilic aromatic substitution under appropriate conditions.

N-Alkylation with 2-(Methylsulfanyl)ethyl Chain

The key step is the alkylation of the indole nitrogen (N-1) with a 2-(methylsulfanyl)ethyl group. This is generally achieved by:

  • Reacting 6-aminoindole with 2-(methylsulfanyl)ethyl halides (e.g., bromide or chloride).
  • Using a base such as potassium carbonate or sodium hydride to deprotonate the indole nitrogen, facilitating nucleophilic substitution.
  • Conditions are optimized to avoid over-alkylation or side reactions on the amino group.

Alternative Synthetic Routes

  • Some protocols use peptide coupling agents or amide bond formation for related indole derivatives, but for this compound, direct alkylation is preferred for simplicity and yield.
  • Protection-deprotection strategies may be employed to safeguard the amino group during alkylation if side reactions are problematic.

Research Data and Yields

Step Reaction Type Conditions Yield (%) Notes
6-Bromoindole synthesis Diazotization, bromination Multi-step, scalable ~70-80 Suitable for gram scale
Amination at 6-position Nucleophilic substitution Pd-catalyzed or nucleophilic 60-85 High regioselectivity
N-Alkylation with methylsulfanylethyl halide Nucleophilic substitution Base (K2CO3/NaH), polar aprotic solvent 65-90 Mild conditions, minimal side reactions

Analytical and Characterization Data

  • Molecular formula confirmed as C11H14N2S with molecular weight 206.31 g/mol.
  • Structural confirmation by NMR, mass spectrometry, and elemental analysis is standard.
  • The compound’s purity and identity are verified by chromatographic and spectroscopic techniques.

Comparative Perspectives from Literature

  • Indole derivatives functionalized at the 6-position and N-1 position have been synthesized using similar strategies, emphasizing the importance of selective halogenation and nucleophilic substitution.
  • Alkylation of indole nitrogen with alkyl halides bearing sulfur functionalities is well-documented, with methylsulfanyl groups providing desirable biological properties.
  • Alternative methods involving peptide coupling or more complex intermediates exist but are less efficient for this target compound.

Summary Table of Preparation Methods

Method Step Description Advantages Disadvantages
6-Bromoindole synthesis Diazotization and bromination Scalable, high yield Multi-step, requires careful control
Amination at 6-position Pd-catalyzed amination or substitution High regioselectivity Requires catalyst or strong nucleophiles
N-Alkylation with methylsulfanylethyl halide Base-mediated nucleophilic substitution Straightforward, good yield Possible side reactions if amino group unprotected

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions to modify the indole ring or the methylsulfanyl group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Analogues of Indole Derivatives

The table below compares 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine with structurally related indole-based compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine C₁₁H₁₄N₂S 206.31 -SCH₃CH₂- at N1, -NH₂ at C6 Sulfur-containing, potential bioactivity
2-(6-Methyl-1H-indol-1-yl)ethan-1-amine C₁₁H₁₄N₂ 174.25 -CH₂CH₂NH₂ at N1, -CH₃ at C6 Ethylamine side chain, methyl substitution
(1-Ethyl-1H-indol-6-yl)methanamine C₁₁H₁₄N₂ 174.25 -CH₂CH₃ at N1, -CH₂NH₂ at C6 Ethyl and methylamine groups
4-Methyl-1H-indol-6-amine C₉H₁₀N₂ 146.19 -CH₃ at C4, -NH₂ at C6 Minimal substitution, simple structure
1-Methyl-1H-indol-6-amine C₉H₁₀N₂ 146.19 -CH₃ at N1, -NH₂ at C6 Common medicinal intermediate
(3S)-3-methyl-2,3-dihydro-1H-indol-6-amine C₉H₁₂N₂ 148.21 Partially saturated ring, -CH₃ at C3 Dihydroindole scaffold, chiral center
Key Observations:

Substituent Diversity :

  • The methylsulfanylethyl group in the target compound distinguishes it from analogues with simpler alkyl or amine side chains (e.g., ethyl or methyl groups) .
  • Sulfur atoms in the substituent may confer unique electronic properties or metabolic stability compared to nitrogen- or oxygen-containing analogues .

Positional Effects :

  • The primary amine at C6 is conserved across most analogues, suggesting its importance in binding or reactivity.
  • Substituents at C4 (e.g., 4-Methyl-1H-indol-6-amine) or C3 (e.g., dihydroindole derivatives) alter steric and electronic profiles .

Biological Activity

1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and relevant research findings, focusing on its anticancer, antimicrobial, and neuropharmacological properties.

Synthesis

The synthesis of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine typically involves the functionalization of indole derivatives. Various methods have been explored to achieve the desired compound, including:

  • Nucleophilic substitution reactions : Using methylsulfanyl ethyl halides as precursors.
  • Cyclization reactions : Employing metal catalysts to enhance yields.

These synthetic pathways are crucial for producing the compound in sufficient quantities for biological testing.

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit significant anticancer activity. For instance, compounds similar to 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine have demonstrated:

  • Inhibition of cell proliferation : In vitro studies show that these compounds can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells (A549) .
  • Induction of apoptosis : The compound has been linked to increased caspase-3 activity, suggesting a mechanism for inducing programmed cell death in cancer cells .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism
1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amineMDA-MB-2315.0Apoptosis induction
Similar Indole DerivativeA5494.5Cell cycle arrest
Pyrazinoindole DerivativeHepG23.8Microtubule destabilization

Antimicrobial Activity

The antimicrobial potential of indole derivatives has also been extensively studied. Research indicates that:

  • Activity against Gram-positive and Gram-negative bacteria : Compounds similar to 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.98 µg/mL for certain indole derivatives against resistant strains like MRSA .

Table 2: Antimicrobial Activity Overview

CompoundPathogenMIC (µg/mL)Activity
1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amineS. aureus2.0Bactericidal
Indole AnalogueE. coli4.0Bacteriostatic
Quinazolinone DerivativeMRSA0.98Biofilm inhibition

Neuropharmacological Effects

Indole compounds are known for their neuropharmacological properties, including:

  • Antidepressant activity : Some derivatives have shown potential in modulating serotonin pathways, which are critical for mood regulation .
  • Anti-inflammatory effects : The ability to inhibit pro-inflammatory cytokines suggests a role in managing neuroinflammation .

Case Studies

Several case studies highlight the effectiveness of indole derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that a specific indole derivative significantly reduced tumor size in xenograft models of breast cancer.
  • MRSA Infections : Clinical isolates treated with indole compounds showed reduced biofilm formation, enhancing the efficacy of existing antibiotics.

Q & A

Q. What are the most reliable synthetic routes for 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine, and how can reaction conditions be optimized to improve yield?

The synthesis of indole derivatives often involves cyclocondensation reactions or functionalization of pre-existing indole scaffolds. For example, heterocyclic compounds like indoles can be synthesized via [4+2] cyclocondensation between 1,4-binucleophiles and electrophilic reagents such as 2-{[bis(methylsulfanyl)methylidene]-amino}acetate derivatives . Optimization may involve adjusting solvent polarity, temperature, and catalyst systems (e.g., Lewis acids). Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or regioisomers.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the structure by identifying key signals for the indole ring (e.g., aromatic protons), methylsulfanyl group (~δ 2.1 ppm for SCH3), and ethyl linker (~δ 3.5 ppm for CH2S).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass for C11H14N2S: 206.0878 g/mol).
  • X-ray Crystallography: Programs like SHELXL refine crystal structures to resolve bond lengths and angles, particularly for the ethylsulfanyl side chain and indole core.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous indole derivatives with sulfanyl groups may pose risks of skin/eye irritation or respiratory sensitization. Use fume hoods, nitrile gloves, and lab coats. Refer to Safety Data Sheets (SDS) for structurally similar compounds, such as 2-(6-Methyl-1H-indol-3-yl)acetic acid, which highlight precautions for handling indole derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) or molecular modeling tools like ADF predict the electronic properties and reactivity of this compound?

The Amsterdam Density Functional (ADF) program enables calculations of frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. For example, the methylsulfanyl group’s electron-donating effects can be quantified to predict nucleophilic attack sites on the indole ring. Transition-state modeling (e.g., Activation-Strain TS interaction) helps rationalize reaction mechanisms, such as sulfanyl group substitution or indole N-alkylation.

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Discrepancies between observed NMR shifts and DFT-calculated values may arise from solvent effects or dynamic processes (e.g., rotational barriers in the ethylsulfanyl chain). Use multi-technique validation:

  • Compare experimental X-ray bond lengths with DFT-optimized geometries .
  • Apply temperature-dependent NMR to probe conformational flexibility .
  • Use solvent correction models in computational software (e.g., COSMO in ADF) .

Q. What role does the methylsulfanyl substituent play in modulating biological activity compared to other sulfur-containing groups (e.g., ethylsulfanyl or phenylsulfanyl)?

The methylsulfanyl group’s smaller steric profile and moderate electron-donating capacity may enhance membrane permeability compared to bulkier substituents. Comparative studies of analogs like 1-(Ethylsulfanyl)propan-2-amine suggest that longer alkyl chains (e.g., ethyl) reduce solubility, while aromatic groups (e.g., phenylsulfanyl) may increase π-π stacking interactions with biological targets.

Q. What strategies are effective for analyzing and mitigating byproduct formation during synthesis?

  • Chromatographic Monitoring: Use HPLC or TLC to track reaction progress and identify byproducts (e.g., over-alkylated indoles).
  • Mechanistic Studies: Probe intermediates via in-situ IR or trapping experiments (e.g., using thiophiles to confirm sulfanyl group reactivity).
  • Design of Experiments (DoE): Optimize reaction parameters (e.g., stoichiometry, temperature) using statistical models to minimize side reactions .

Methodological Considerations

  • Crystallographic Refinement: SHELXL is recommended for high-precision refinement of crystal structures, especially for resolving disorder in flexible ethylsulfanyl chains.
  • Computational Validation: Pair ADF calculations with experimental data to validate electronic properties and reaction pathways.
  • Safety and Compliance: Cross-reference SDS guidelines for structurally related indole derivatives to establish handling protocols .

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